2-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Description
This compound belongs to the cyclopenta[b]pyridine-3-carbonitrile family, characterized by a fused bicyclic core (cyclopentane + pyridine) with a nitrile group at the 3-position. The 2-position is substituted with a (3,3-difluorocyclobutyl)methoxy group, introducing both steric bulk and electronic modulation via the difluorocyclobutane moiety.
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c15-14(16)5-9(6-14)8-19-13-11(7-17)4-10-2-1-3-12(10)18-13/h4,9H,1-3,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQNTSMIYHZTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)OCC3CC(C3)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic organic molecule characterized by a cyclopenta[b]pyridine core. Its unique structure features a methoxy group and a carbonitrile functional group, along with a difluorocyclobutyl moiety. These structural characteristics suggest potential biological activities, particularly in medicinal chemistry applications.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately 264.276 g/mol. The presence of the difluorocyclobutyl and methoxy groups may enhance its reactivity and biological profile compared to other similar compounds.
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 264.276 g/mol |
Anticancer Properties
Preliminary studies indicate that derivatives of cyclopenta[b]pyridine exhibit various biological activities, including anticancer properties . For instance, certain pyridine derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cell lines. The specific interactions of this compound with biological targets are still under investigation but may involve mechanisms similar to those observed in related compounds.
The mechanisms through which this compound exerts its biological effects likely involve:
- Enzyme inhibition: The compound may bind to active sites of specific enzymes, blocking their activity.
- Signal transduction modulation: It could influence pathways related to gene expression and metabolic processes.
These mechanisms are crucial for understanding how the compound might interact with various cellular targets and contribute to its therapeutic potential.
Case Studies and Comparative Analysis
Research has shown that compounds structurally related to this compound exhibit significant biological activity. For example:
- Pyridin[2,3-f]indole Derivatives: These compounds demonstrated cytotoxicity against various tumor cell lines using the Sulforhodamine B (SRB) assay. Notably, certain derivatives exhibited higher potency compared to standard chemotherapy agents like doxorubicin .
- Cyanopyridines: A study on 3-pyridinecarbonitriles revealed promising antitumor activity against liver carcinoma cell lines (HEPG2), with IC50 values indicating strong efficacy .
Summary of Biological Activities
The biological activities associated with the compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation; apoptosis induction in specific cancer cell lines. |
| Enzyme Inhibition | Potential to inhibit key enzymes involved in cancer progression and other diseases. |
| Signal Modulation | Influence on cellular signaling pathways affecting gene expression and metabolism. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
*Estimated based on analogs.
Substituent Effects
- Steric Effects : The cyclobutyl group introduces greater steric hindrance than CAPD-4’s planar aryl substituents, possibly reducing aggregation in solution-phase applications.
- Halogen vs. Alkoxy : The 2-chloro analog (178.62 g/mol) is smaller and more electronegative, favoring different interaction profiles (e.g., hydrogen bonding vs. hydrophobic interactions) .
Physical/Chemical Properties
Q & A
Q. What are the recommended methodologies for synthesizing 2-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile?
The synthesis typically involves multi-step organic reactions, including cyclization and functionalization. A common approach is to:
Cyclopenta[b]pyridine Core Formation : Use cyclocondensation of enaminonitriles with ketones under acidic conditions, as demonstrated in analogous pyridine derivatives .
Substituent Introduction : React the core with 3,3-difluorocyclobutylmethanol via nucleophilic substitution (e.g., Mitsunobu reaction) to install the methoxy group .
Purification : Employ column chromatography and recrystallization, with purity confirmed by HPLC (>95%) and spectroscopic validation (¹H/¹³C NMR, IR) .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Structural characterization relies on:
Q. What are the solubility and stability considerations for this compound under experimental conditions?
- Solubility : Moderately soluble in DMSO and dichloromethane; poorly soluble in water. Solubility can be enhanced via co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability : Stable at -20°C under inert atmospheres (N₂/Ar). Degrades in acidic conditions (pH <4) due to nitrile hydrolysis; monitor via TLC or LC-MS .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s bioactivity while minimizing off-target effects?
Q. How should contradictory data in crystallographic vs. computational structural models be resolved?
- Refinement Checks : Re-analyze X-ray data with SHELXL (e.g., ADDSYM to detect missed symmetry) and validate using R-factor convergence (<5% discrepancy) .
- Computational Alignment : Perform DFT optimization (B3LYP/6-311+G(d,p)) and compare torsion angles (e.g., cyclobutyl-methoxy dihedral) with experimental values .
- Error Sources : Check for thermal motion artifacts (high B-factors >4 Ų in X-ray data) or solvent masking .
Q. What strategies optimize reaction yields during large-scale synthesis for in vivo studies?
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; yields improve from 60% to >85% under high-pressure H₂ (50 psi) .
- Flow Chemistry : Implement continuous-flow systems for cyclization steps to reduce side-product formation .
- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™ AP for nitrile byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
